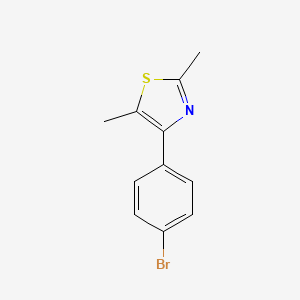

4-(4-Bromophényl)-2,5-diméthylthiazole

Vue d'ensemble

Description

4-(4-Bromophenyl)-2,5-dimethylthiazole is a useful research compound. Its molecular formula is C11H10BrNS and its molecular weight is 268.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Bromophenyl)-2,5-dimethylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2,5-dimethylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur la maladie d’Alzheimer

4-(4-Bromophényl)-2,5-diméthylthiazole: des dérivés ont été synthétisés et évalués comme agents multifactoriels pour le traitement de la maladie d’Alzheimer (MA). Ces dérivés présentent une activité prometteuse contre l’acétylcholinestérase (AChE), une enzyme clé impliquée dans la progression de la MA . Les composés présentent également des propriétés antioxydantes et une inhibition modérée de l’agrégation de la bêta-amyloïde (Aβ), ce qui est important dans la pathologie de la MA .

Applications antimicrobiennes

Une série de dérivés du This compound ont été développés pour lutter contre la résistance microbienne. Ces composés ont montré une activité antimicrobienne in vitro contre diverses espèces bactériennes et fongiques, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens .

Activité anticancéreuse

Des dérivés du This compound ont été étudiés pour leur potentiel en tant qu’agents anticancéreux. Ils ont été testés contre des lignées de cellules cancéreuses du carcinome mammaire humain positif au récepteur des œstrogènes (MCF7) et ont montré des résultats prometteurs, indiquant une utilisation potentielle en chimiothérapie anticancéreuse .

Études d’amarrage moléculaire

Des études d’amarrage moléculaire de dérivés du This compound ont été menées pour comprendre leur interaction avec les cibles biologiques. Ces études aident à prédire le mode de liaison et l’efficacité de ces composés en tant qu’agents thérapeutiques .

Analyse des polluants environnementaux

Des composés apparentés au This compound ont été identifiés comme des polluants organiques persistants dans l’environnement. La recherche sur ces composés est importante pour comprendre et atténuer l’impact des retardateurs de flamme à base de brome sur l’environnement .

Science des matériaux

La chimie de composés bromophényliques apparentés a été explorée à la surface des métaux, ce qui est pertinent pour les applications de la science des matériaux. Ces études impliquent l’auto-assemblage et les réactions à la surface métallique, qui sont cruciales pour le développement de nouveaux matériaux aux propriétés spécifiques .

Synthèse de nouveaux tensioactifs

This compound: a été utilisé dans la synthèse de nouveaux tensioactifs présentant des applications potentielles dans diverses industries. Ces tensioactifs peuvent être utilisés pour modifier les propriétés de surface pour différents procédés industriels .

Synthèse organique

Ce composé sert de bloc de construction en synthèse organique, en particulier dans les réactions de couplage croisé. Il est utilisé pour générer des radicaux phényles et d’autres intermédiaires pour la synthèse de molécules organiques complexes .

Mécanisme D'action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .

Pharmacokinetics

The lipophilic character of similar compounds has been suggested to contribute to their antimicrobial effect .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2,5-dimethylthiazole. For instance, 4-Bromophenyl ether, a related compound, is known to be a persistent organic environmental pollutant . .

Analyse Biochimique

Biochemical Properties

4-(4-Bromophenyl)-2,5-dimethylthiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of various substances . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 4-(4-Bromophenyl)-2,5-dimethylthiazole has shown potential antimicrobial and antiproliferative activities, indicating its ability to interact with bacterial and cancer cell proteins .

Cellular Effects

The effects of 4-(4-Bromophenyl)-2,5-dimethylthiazole on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with specific signaling pathways . Moreover, it has shown antimicrobial activity by disrupting the biosynthesis of bacterial lipids, thereby affecting bacterial cell function . These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)-2,5-dimethylthiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound has been shown to interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Bromophenyl)-2,5-dimethylthiazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and antimicrobial activity, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenyl)-2,5-dimethylthiazole vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antiproliferative activities . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-(4-Bromophenyl)-2,5-dimethylthiazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 . These interactions facilitate the compound’s metabolism, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenyl)-2,5-dimethylthiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been shown to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production .

Subcellular Localization

4-(4-Bromophenyl)-2,5-dimethylthiazole exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYHWXLJQUUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401885 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397283-49-7 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

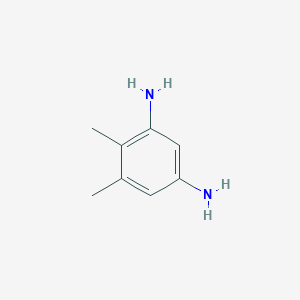

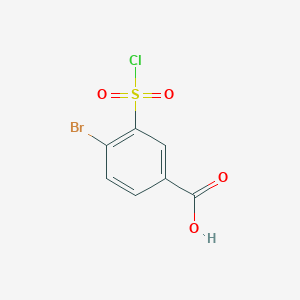

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)